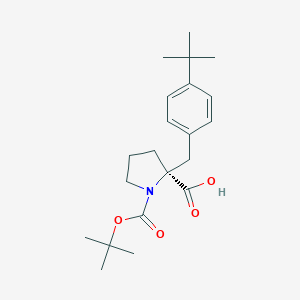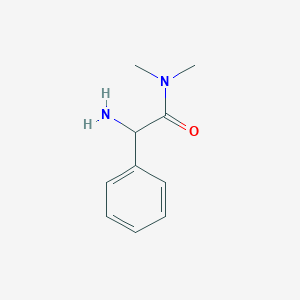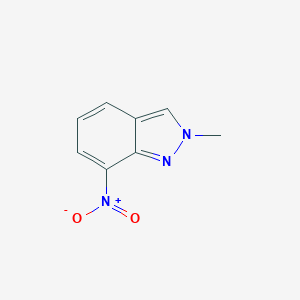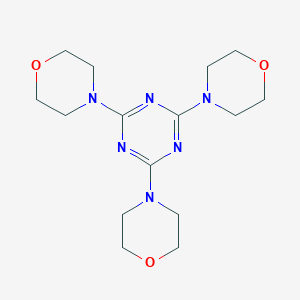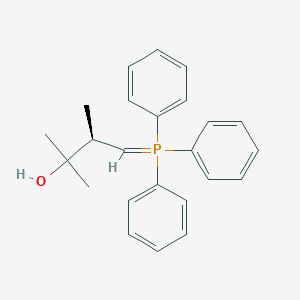
(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Triphenylphosphoranylidene compounds are commonly used as Wittig reagents in organic synthesis . They are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .
Synthesis Analysis
These compounds can be synthesized via reaction with various reagents. For example, methyl (triphenylphosphoranylidene)acetate is used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds typically involves a phosphorus atom double-bonded to a carbon atom, with three phenyl groups attached to the phosphorus .Chemical Reactions Analysis
In chemical reactions, these compounds often act as reagents for C-C bond formation .Physical And Chemical Properties Analysis
These compounds are typically solid at room temperature . The melting point of (Triphenylphosphoranylidene)acetaldehyde is 185-188 °C , while that of Methyl (triphenylphosphoranylidene)acetate is 168-172 °C .Safety And Hazards
Eigenschaften
IUPAC Name |
(3R)-2,3-dimethyl-4-(triphenyl-λ5-phosphanylidene)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27OP/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-20,25H,1-3H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQWVKFEOYSHKG-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-2,3-Dimethyl-4-(triphenyl-lambda5-phosphanylidene)butan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

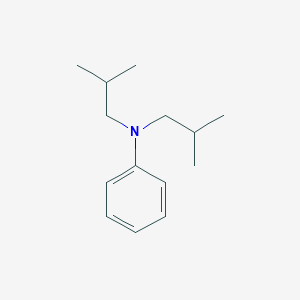

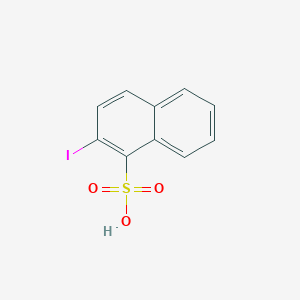
![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
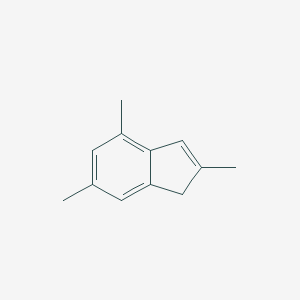
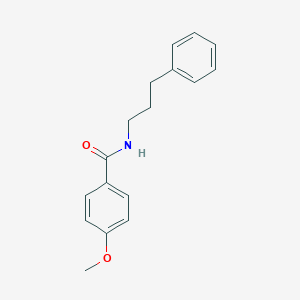
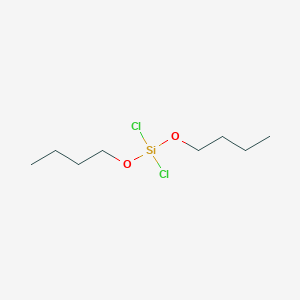

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
